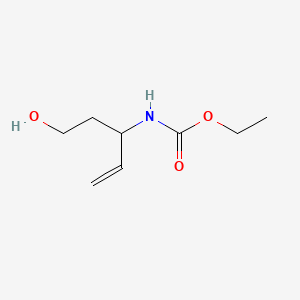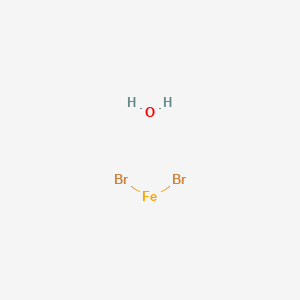
Iron(II)bromidehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. It typically appears as a greenish-black crystalline solid and is highly soluble in water and some organic solvents. This compound is known for its paramagnetic properties and is used as a precursor to other iron compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(II) bromide hydrate can be synthesized in the laboratory by reacting iron powder with concentrated hydrobromic acid in methanol. The reaction produces a methanol solvate, which is then heated in a vacuum to yield pure Iron(II) bromide . Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods
In industrial settings, Iron(II) bromide hydrate is often produced by dissolving iron powder or iron(II) salts in water and adding bromine. The solution is then filtered and crystallized to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from Iron(III) bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron(II) bromide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, bromine, and organic solvents like methanol, toluene, and xylene. The reactions typically occur under reflux conditions or in a vacuum .
Major Products
The major products formed from these reactions include Iron(III) bromide, tetraethylammonium iron(II) bromide, and various iron complexes .
Applications De Recherche Scientifique
Iron(II) bromide hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in redox reactions, coordinate with ligands, and form complexes with various organic and inorganic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Iron(II) bromide hydrate can be compared with other similar compounds, such as:
Iron(II) chloride (FeCl₂): Similar in structure and reactivity, but with chloride ions instead of bromide.
Iron(II) iodide (FeI₂): Similar in structure but with iodide ions, which can lead to different reactivity and applications.
Manganese(II) bromide (MnBr₂): Similar in structure but with manganese instead of iron, leading to different magnetic and catalytic properties.
Iron(II) bromide hydrate is unique due to its specific reactivity with bromide ions and its paramagnetic properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
20049-67-6 |
|---|---|
Formule moléculaire |
Br2FeH2O |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
dibromoiron;hydrate |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Clé InChI |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
SMILES canonique |
O.[Fe](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
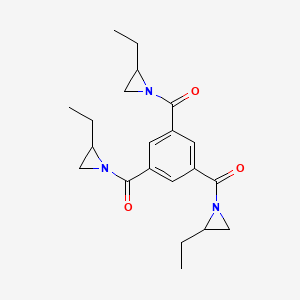
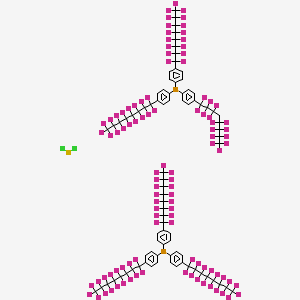
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
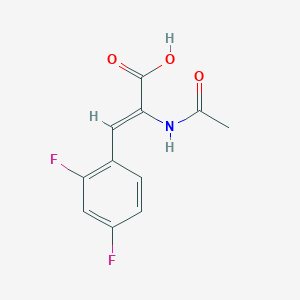

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
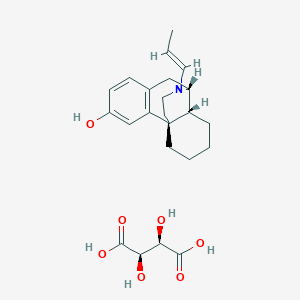


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
